REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Na].O[CH:8]=[CH:9][C:10]#[N:11].[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[NH:12]([CH:8]=[CH:9][C:10]#[N:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2,^1:5|
|
Name
|
|
Quantity
|
12.25 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the solid
|
Type
|
FILTRATION
|
Details
|
by filtration and withdrawal of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the product is dissolved with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
After recrystallization of the concentrated ether
|
Type
|
EXTRACTION
|
Details
|
extract from carbon tetrachloride
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.3 g | |
YIELD: PERCENTYIELD | 67.6% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |